molecular formula C19H35N5O3 B6092489 2-[4-[2-[1-(2-methylpropyl)-3-oxopiperazin-2-yl]acetyl]piperazin-1-yl]-N-propan-2-ylacetamide

2-[4-[2-[1-(2-methylpropyl)-3-oxopiperazin-2-yl]acetyl]piperazin-1-yl]-N-propan-2-ylacetamide

Cat. No.: B6092489
M. Wt: 381.5 g/mol
InChI Key: UPEZUIGWTMNGJQ-UHFFFAOYSA-N
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Description

2-[4-[2-[1-(2-methylpropyl)-3-oxopiperazin-2-yl]acetyl]piperazin-1-yl]-N-propan-2-ylacetamide is a complex organic compound that features a piperazine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[2-[1-(2-methylpropyl)-3-oxopiperazin-2-yl]acetyl]piperazin-1-yl]-N-propan-2-ylacetamide typically involves multiple steps:

    Formation of the Piperazine Ring: The initial step involves the formation of the piperazine ring through a cyclization reaction.

    Acylation: The piperazine ring is then acylated using an appropriate acylating agent to introduce the acetyl group.

    Final Assembly: The final step involves the coupling of the intermediate compounds to form the target molecule.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.

    Reduction: Reduction reactions can be used to modify the ketone group in the piperazine ring.

    Substitution: The compound can participate in substitution reactions, especially at the acetyl and piperazine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring structure allows it to bind to these targets, potentially modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-methylpropyl)-3-oxopiperazine
  • N-propan-2-ylacetamide
  • 4-acetylpiperazine

Uniqueness

What sets 2-[4-[2-[1-(2-methylpropyl)-3-oxopiperazin-2-yl]acetyl]piperazin-1-yl]-N-propan-2-ylacetamide apart is its unique combination of functional groups and ring structures, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[4-[2-[1-(2-methylpropyl)-3-oxopiperazin-2-yl]acetyl]piperazin-1-yl]-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H35N5O3/c1-14(2)12-24-6-5-20-19(27)16(24)11-18(26)23-9-7-22(8-10-23)13-17(25)21-15(3)4/h14-16H,5-13H2,1-4H3,(H,20,27)(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPEZUIGWTMNGJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCNC(=O)C1CC(=O)N2CCN(CC2)CC(=O)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H35N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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